7-(Benzyloxy)-1-[4-(benzyloxy)benzyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
SG-005 is a synthetic organic compound known for its potent and selective inhibition of two-pore channel 2 (TPC2). It is a derivative of tetrandrine and exhibits significant antiproliferative properties against cancer cells . The compound’s chemical name is (±)-7-(Benzyloxy)-1-(4-(benzyloxy)benzyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinoline Hydrochloride .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SG-005 involves multiple steps, starting from the appropriate isoquinoline derivatives. The key steps include:
Formation of the Isoquinoline Core: This involves the cyclization of suitable precursors under acidic conditions.
Methoxylation and Methylation: Introduction of methoxy and methyl groups at specific positions on the isoquinoline ring.
Benzyloxy Substitution: The final step involves the substitution of benzyloxy groups at the desired positions using benzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of SG-005 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale preparation of isoquinoline derivatives.
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions.
Purification and Crystallization: The final product is purified using recrystallization techniques to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
SG-005 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert SG-005 into its reduced forms.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include quinones, reduced isoquinoline derivatives, and various substituted isoquinolines .
Scientific Research Applications
SG-005 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying isoquinoline derivatives and their reactions.
Biology: Investigated for its role in inhibiting two-pore channel 2 (TPC2) and its effects on cellular processes.
Medicine: Explored for its antiproliferative properties against cancer cells, making it a potential candidate for cancer therapy.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates .
Mechanism of Action
SG-005 exerts its effects by selectively inhibiting two-pore channel 2 (TPC2). This inhibition disrupts calcium ion signaling within cells, leading to antiproliferative effects. The compound targets TPC2 channels, which are involved in various cellular processes, including endolysosomal trafficking and autophagy .
Comparison with Similar Compounds
Similar Compounds
Tetrandrine: The parent compound of SG-005, known for its calcium channel blocking properties.
BI-9321 Hydrochloride: Another TPC2 inhibitor with similar antiproliferative effects.
TPC2-A1-N: A selective TPC2 inhibitor used in similar research applications
Uniqueness of SG-005
SG-005 stands out due to its high selectivity and potency as a TPC2 inhibitor. Its unique structure, with benzyloxy and methoxy substitutions, contributes to its enhanced biological activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C32H33NO3 |
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Molecular Weight |
479.6 g/mol |
IUPAC Name |
6-methoxy-2-methyl-7-phenylmethoxy-1-[(4-phenylmethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C32H33NO3/c1-33-18-17-27-20-31(34-2)32(36-23-26-11-7-4-8-12-26)21-29(27)30(33)19-24-13-15-28(16-14-24)35-22-25-9-5-3-6-10-25/h3-16,20-21,30H,17-19,22-23H2,1-2H3 |
InChI Key |
HZBGXMAYXSMTBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC |
Origin of Product |
United States |
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